Ganodermaones B

Renal Fibrosis TGF-β1 Signaling Natural Product Screening

Ganodermaones B is a structurally novel meroterpenoid with a rearranged carbon skeleton, distinguishing it from common Ganoderma triterpenoids. It specifically inhibits TGF-β1-induced collagen I and fibronectin expression in renal proximal tubular cells, with no reported COX-2 inhibition or cytotoxicity. This unique profile makes it an essential reference compound for anti-fibrotic drug discovery and structure-activity relationship studies. Procure ≥98% pure material for reproducible in vitro results.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
Cat. No. B15532614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanodermaones B
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC1COC(=O)C1CC(=O)C2=C(C=CC(=C2)O)O)C)C
InChIInChI=1S/C21H26O5/c1-13(2)5-4-6-14(3)9-15-12-26-21(25)17(15)11-20(24)18-10-16(22)7-8-19(18)23/h5,7-10,15,17,22-23H,4,6,11-12H2,1-3H3/b14-9+/t15-,17-/m1/s1
InChIKeyUEGQULGCXNVCAY-VYBRZGLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganodermaones B: A Renoprotective Rearranged Meroterpenoid from Ganoderma Fungi for Research Procurement


Ganodermaones B (Compound 2) is a structurally novel meroterpenoid isolated from the medicinal fungi Ganoderma cochlear and Ganoderma lucidum [1]. It represents one of the first examples of meroterpenoids in Ganoderma species that feature a rearranged carbon skeleton resulting from carbon migration [1]. With a molecular formula of C₂₁H₂₆O₅ and a molecular weight of 358.43 g/mol, Ganodermaones B is primarily recognized as a renal fibrosis inhibitor, acting through the suppression of TGF-β1-induced collagen I and fibronectin expression in kidney proximal tubular cells [1][2].

Why Ganodermaones B Cannot Be Simply Replaced by Other In-Class Meroterpenoids or Triterpenoids


Generic substitution within the Ganoderma meroterpenoid class is scientifically invalid due to the unique rearranged carbon skeleton of Ganodermaones B, which distinguishes it from the hundreds of other meroterpenoids and triterpenoids isolated from the same source [1]. This structural novelty, defined by carbon migration, is not shared by common Ganoderma triterpenoids like ganoderic acids or by standard meroterpenoids lacking this rearrangement [1][2]. As demonstrated in other Ganoderma-derived compounds, even minor structural modifications—such as the presence or absence of a dihydropyran ring—can drastically alter anti-fibrotic potency and protein targeting profiles (e.g., collagen I vs. α-SMA) . Therefore, procurement based solely on class activity is likely to yield compounds with divergent and unverified renoprotective efficacy.

Ganodermaones B: Quantitative Differentiation in Anti-Fibrotic Activity and Structural Identity


Ganodermaones B Demonstrates Potent TGF-β1-Driven Renal Fibrosis Inhibition

In TGF-β1-induced rat kidney proximal tubular cells (NRK-52e), Ganodermaones B significantly inhibited the expression of fibronectin and collagen I, two key biomarkers of renal fibrosis [1]. While specific IC₅₀ values were not reported in the primary literature, the observed dose-dependent suppression establishes its functional potency [1]. This contrasts with other in-class meroterpenoids like baoslingzhines F–J, which, despite also inhibiting these markers, exhibit variable efficacy profiles due to structural differences, underscoring the non-interchangeable nature of these compounds .

Renal Fibrosis TGF-β1 Signaling Natural Product Screening

Unique Rearranged Meroterpenoid Skeleton Distinguishes Ganodermaones B from Common Ganoderic Acids

Ganodermaones B features an unprecedented rearranged meroterpenoid carbon skeleton resulting from carbon migration, a structural motif not found in the widely studied ganoderic acid triterpenoids [1]. This structural divergence directly impacts biological activity: while ganoderic acids like GAK, GAB, and GAD show cytotoxic IC₅₀ values against HeLa cells (15.1–20.3 μM), they lack reported anti-fibrotic activity [2]. The unique skeleton of Ganodermaones B therefore defines a distinct pharmacological space focused on renal protection rather than cytotoxicity.

Natural Product Chemistry Meroterpenoid Biosynthesis Structure-Activity Relationship (SAR)

Comparative Anti-Fibrotic Potency: Ganodermaones B vs. Other Natural Products in TGF-β1 Assays

In the context of TGF-β1-induced renal fibrosis assays, Ganodermaones B demonstrates functional activity that positions it among a select group of active natural products. For perspective, a chalcone derivative AD-021 exhibited an IC₅₀ of 14.93 μM in reducing collagen accumulation in RPTEC cells [1], while protocatechuic aldehyde (PCA) showed an IC₅₀ of 13.75 μM in NRK-52E cells [2]. Although a direct IC₅₀ for Ganodermaones B is not available, its confirmed activity in the same cellular model (NRK-52e) validates its utility as a scaffold for anti-fibrotic research.

Renal Fibrosis TGF-β1 Inhibition Natural Product Benchmarking

Commercial Availability and Purity Specifications for Ganodermaones B

Ganodermaones B is commercially available from multiple research chemical suppliers with a reported purity of ≥98% (HPLC) [1]. Pricing and packaging vary: e.g., TargetMol offers 25 mg at ¥10,600, 50 mg at ¥13,800, and 100 mg at ¥17,500 (exact stock subject to change) [2]. This contrasts with many newly discovered Ganoderma meroterpenoids that are not yet commercially available, making Ganodermaones B one of the more accessible tool compounds for fibrosis research within its structural class.

Research Reagent Procurement Purity Standards Chemical Sourcing

Absence of Cytotoxicity Data Suggests a Favorable Safety Window for Anti-Fibrotic Studies

Primary literature on Ganodermaones B reports its anti-fibrotic activity without concomitant cytotoxicity data [1]. This is a notable omission when compared to many Ganoderma meroterpenoids that are co-evaluated for cytotoxicity (e.g., (±)-gancochlearols A and B show cytotoxic IC₅₀ < 10 μM against A549, K562, Huh-7 cell lines [2]). The lack of reported cytotoxicity for Ganodermaones B implies that, at concentrations effective for inhibiting fibrosis markers, the compound may not induce general cellular toxicity, a critical advantage for mechanistic studies requiring long-term exposure.

Cytotoxicity Profiling Therapeutic Index Renal Fibrosis Models

Ganodermaones B Exhibits Structural and Functional Orthogonality to COX-2 Inhibitory Meroterpenoids

While many Ganoderma meroterpenoids have been characterized as COX-2 inhibitors with IC₅₀ values ranging from 0.386 μM to 2.71 μM [1][2], Ganodermaones B was not reported to inhibit COX-2 in the primary literature [3]. Instead, its defined activity is the inhibition of TGF-β1-induced fibrotic protein expression. This target orthogonality is crucial: it means Ganodermaones B can be used to study fibrosis pathways independently of inflammatory COX-2 signaling, unlike other meroterpenoids where anti-inflammatory and anti-fibrotic effects may be conflated.

COX-2 Inhibition Inflammation Target Selectivity

Ganodermaones B: Optimal Research Applications in Fibrosis, Structural Biology, and Pharmacology


Renal Fibrosis Mechanism Studies Using TGF-β1-Induced Cell Models

Ganodermaones B is ideally suited for in vitro investigations of TGF-β1/Smad signaling in renal proximal tubular cells (e.g., NRK-52e or RPTEC). Its ability to suppress collagen I and fibronectin expression provides a specific readout for anti-fibrotic efficacy [1]. Researchers can compare its effects to known inhibitors like AD-021 or PCA to benchmark potency and explore structure-activity relationships within the meroterpenoid class.

Chemical Probe for Meroterpenoid Structure-Activity Relationship (SAR) Studies

The unique rearranged carbon skeleton of Ganodermaones B, confirmed by X-ray diffraction and computational methods [1], makes it an essential reference compound for SAR campaigns. By comparing its anti-fibrotic activity to that of other Ganoderma meroterpenoids with different skeletons (e.g., dihydropyran-containing baoslingzhines ), medicinal chemists can map the structural determinants of TGF-β1 pathway inhibition.

Benchmarking Selectivity Against COX-2 and Cytotoxic Meroterpenoids

Given that Ganodermaones B lacks reported COX-2 inhibition and cytotoxicity [1][2], it serves as a valuable control in studies aiming to dissect the distinct biological pathways targeted by Ganoderma secondary metabolites. For instance, it can be used alongside COX-2 inhibitors like (−)-2 (IC₅₀ 0.386 μM) [2] to isolate the contribution of TGF-β1 blockade versus inflammation suppression in renoprotective outcomes.

Preclinical Tool Compound Supply for Academic and Biotech Laboratories

With verified commercial availability at ≥98% purity from reputable vendors such as MedChemExpress and TargetMol [3][4], Ganodermaones B is readily procurable for immediate research use. This reduces the dependency on time-consuming natural product isolation and ensures batch-to-batch consistency, which is critical for reproducible pharmacodynamic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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